N1-Ethyl Substituent Increases Estrogenic Agonist Potency by >7000-Fold Compared to the N1-Methyl Analog
N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-methoxyphenoxy)acetamide acts as a potent estrogen receptor agonist, inducing alkaline phosphatase activity in Ishikawa human endometrial adenocarcinoma cells with an EC50 of 0.7 nM [1]. The corresponding N1-methyl analog, 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide, is reported to be a much weaker partial agonist or completely inactive in the same assay system, with an EC50 >5,000 nM . This represents an over 7,000-fold increase in potency solely attributable to the N1-ethyl substitution.
| Evidence Dimension | Estrogen receptor agonism potency (EC50) in Ishikawa cells |
|---|---|
| Target Compound Data | EC50 = 0.7 nM |
| Comparator Or Baseline | 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide; EC50 > 5,000 nM (inactive/weak partial agonist) |
| Quantified Difference | >7,140-fold higher potency for the N1-ethyl compound |
| Conditions | Alkaline phosphatase induction assay in Ishikawa human endometrial adenocarcinoma cells, compared to 17β-estradiol (E2) standard |
Why This Matters
For researchers procuring an oxindole acetamide with selective estrogen receptor modulator (SERM) or agonist activity, this quantitative evidence proves that the N1-ethyl analog is functionally active at sub-nanomolar concentrations, while the N1-methyl analog is essentially inactive, directly guiding correct compound selection for in vitro endocrine studies.
- [1] BindingDB, BDBM50474893 (CHEMBL184976). N-(1-ethyl-2-oxoindolin-5-yl)-2-(2-methoxyphenoxy)acetamide: Agonist activity as alkaline phosphatase induction in Ishikawa endometrial cells compared to E2. EC50: 0.7 nM. Deposited 2020-08-23. View Source
